ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Description
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid ester hydrochloride with a rigid, saturated bicyclo[2.2.2]octane framework. Its synthesis involves hydrogenation of the unsaturated precursor, ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate hydrochloride, over a Pd/C catalyst in a fixed-bed reactor under 50 bar H₂ pressure . Key characteristics include:
- Molecular formula: C₁₁H₂₀ClNO₂ (MW: 233.74)
- Physical state: Oil (enantiopure form) with optical rotation [α]D = ±15–17.5° (MeOH) .
- NMR data: Distinct ¹H-NMR signals at δ 1.21 (CH₃), 1.25–1.86 (m, bicyclic protons), and 8.16 ppm (NH₃⁺) .
- Applications: Intermediate in drug synthesis (e.g., influenza PB2 inhibitors) and chiral building block for bioactive molecules .
Properties
IUPAC Name |
ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFVTFZTABHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-formate, followed by basic configuration inversion and hydrogenation to remove protecting groups . This process is characterized by mild reaction conditions and a relatively high yield of over 65% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield, reduce costs, and ensure safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, alcohol, aldehyde, and amide derivatives
Scientific Research Applications
The compound features a bicyclo[2.2.2]octane framework, which contributes to its stability and reactivity in various chemical reactions. The presence of an amino group enhances its potential for biological activity.
Medicinal Chemistry
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has been investigated for its role in drug development, particularly in the synthesis of novel pharmaceuticals targeting neurological disorders.
- Case Study : Research indicates that derivatives of this compound can modulate neurotransmitter systems, potentially leading to treatments for conditions such as anxiety and depression.
Synthetic Biology
This compound serves as a building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications.
- Example : In synthetic pathways involving reductive amination and hydrogenation, this compound acts as an intermediate, facilitating the creation of various biologically active molecules.
Materials Science
The unique structural properties of this compound make it suitable for developing advanced materials with specific mechanical and thermal properties.
- Application : Researchers have explored its use in creating polymer composites that exhibit enhanced strength and flexibility compared to traditional materials.
Recent Studies
Recent studies have focused on the pharmacological effects of this compound and its derivatives:
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter degradation, suggesting potential applications in treating neurodegenerative diseases.
- Another research article from Synthetic Biology detailed the successful incorporation of this compound into synthetic pathways for producing amino acids with therapeutic effects.
Toxicology and Safety Data
Safety assessments indicate that while this compound is generally safe when handled properly, it is essential to adhere to safety protocols due to its chemical nature.
Mechanism of Action
The mechanism of action of ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological receptors, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Unsaturated Analog: Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Hydrochloride
This compound features a double bond in the bicyclic framework, leading to distinct differences:
The unsaturated variant is crystalline due to planar rigidity from the double bond, whereas the saturated compound’s flexibility results in an oily state.
Methyl Ester Analog: (2S,3S)-Methyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride
Replacing the ethyl group with methyl alters physicochemical properties:
The methyl ester’s smaller size may enhance aqueous solubility, beneficial for hydrolysis to the active carboxylic acid .
Cis vs. Trans Isomers
Racemic mixtures of cis (±)-4 and trans (±)-3 exhibit divergent properties:
| Property | Trans Isomer (±)-3 | Cis Isomer (±)-4 |
|---|---|---|
| Melting Point | 130–133°C | 189–191°C |
| Bicyclic Conformation | Axial amine | Equatorial amine |
The cis isomer’s higher melting point suggests stronger crystal lattice interactions due to spatial arrangement.
Carboxylic Acid Derivative: (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Hydrochloride
Hydrolysis of the ester yields the carboxylic acid, critical for biological activity:
| Property | Ester (–)-3 | Acid |
|---|---|---|
| Physical State | Oil | Crystalline solid (mp 223–230°C) |
| Reactivity | Prodrug (hydrolyzed in vivo) | Directly bioactive |
| Solubility | Lipophilic | Hydrophilic (ionizable COOH) |
The acid form is preferred for target engagement in drug design, while the ester improves membrane permeability .
Other Bicyclic Amines
Comparison with structurally related bicyclic compounds:
The [2.2.2]octane framework offers superior conformational rigidity for stabilizing drug-receptor interactions compared to [2.2.1] systems .
Enantiopure vs. Racemic Forms
Enantiopurity significantly impacts application:
Enantiopure synthesis methods (e.g., continuous flow hydrogenation) ensure high ee, critical for asymmetric catalysis .
Biological Activity
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H19ClN2O2
- Molecular Weight : 197.28 g/mol
- CAS Number : 1626482-00-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's bicyclic structure allows it to mimic natural substrates or inhibitors, facilitating its role in modulating biological processes.
Biological Activities
- Neuropharmacological Effects :
- Antimicrobial Activity :
- Potential in Drug Development :
Case Studies and Experimental Results
Comparative Analysis
To better understand the significance of this compound in relation to similar compounds, a comparative analysis is presented below:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Bicyclic amino acid | Neuroprotective, antimicrobial potential | Unique chiral configuration enhances stability |
| 1-Aminocyclopentane-1-carboxylic acid | Cyclic amino acid | Limited neuroactivity | Less stable than bicyclic counterparts |
| 4-Aminobutyric acid | Linear amino acid | GABAergic activity | Commonly used in neurotransmission studies |
Future Directions
The ongoing research into this compound suggests promising avenues for therapeutic applications:
- Further Pharmacological Studies : Detailed investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a pharmaceutical agent.
- Development of Novel Derivatives : Modifying the compound's structure could enhance its biological activity and specificity towards targeted pathways.
Q & A
Q. What are the common synthetic routes for ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride?
The compound is synthesized via stereoselective methods such as:
- Curtius rearrangement : Starting from oxybicyclo[2.2.2]octane-2-carboxylic acid derivatives, followed by esterification and HCl salt formation .
- Hofmann rearrangement : Applied to bicyclo[2.2.2]octane dicarboximide precursors, yielding cis- or trans-3-aminobicyclo derivatives depending on reaction conditions . Key steps include chiral resolution (e.g., via chiral HPLC) and salt formation.
Table 1 : Example Reaction Parameters
Q. How is the stereochemistry of this compound confirmed experimentally?
- NMR spectroscopy : Coupling constants (e.g., ) distinguish cis (e.g., 6.1 Hz) and trans isomers. For example, (2S,3S)-isomers show distinct -NMR shifts at δ 3.90 (H-3) and δ 2.34 (H-2) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry .
Q. What are the primary applications of this compound in academic research?
- Chiral building block : Used in asymmetric synthesis of pharmaceuticals (e.g., protease inhibitors) .
- Conformational studies : The bicyclo[2.2.2]octane scaffold mimics rigid peptide turn structures, aiding in biophysical studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments from conflicting NMR/X-ray data?
- Cross-validation : Compare coupling constants () with X-ray-derived dihedral angles. For instance, (2S,3S)-isomers exhibit = 6.1 Hz, consistent with a cis configuration .
- Density Functional Theory (DFT) : Simulate NMR spectra to verify experimental shifts against computational models .
Q. What challenges arise in scaling up the synthesis of enantiomerically pure (2S,3S)-isomers?
- Racemization risk : Epimerization during HCl salt formation requires pH-controlled conditions (e.g., pH 4–5) .
- Yield optimization : Multi-step routes (e.g., Curtius → esterification) may suffer from cumulative losses; telescoped processes improve efficiency .
Q. How can researchers validate enantiomeric excess (ee) beyond chiral HPLC?
- Mosher’s amide analysis : Derivatize the amine with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and compare -NMR shifts .
- Polarimetry : Specific rotation values (e.g., for the (2S,3S)-isomer) correlate with ee .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound?
- Elemental analysis : Verify purity (e.g., C: 56.52%, H: 8.62% for ) .
- Mass spectrometry : Confirm molecular weight (e.g., 233.74 g/mol for the ethyl ester hydrochloride) .
Q. How should researchers handle discrepancies in melting points reported across studies?
- Controlled recrystallization : Use solvents like ethanol/water mixtures to standardize melting points (e.g., 193–194°C for the ethyl ester hydrochloride) .
- DSC/TGA analysis : Quantify thermal decomposition profiles to rule out polymorphic variations .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying diastereomeric ratios?
- Mechanistic pathways : Curtius rearrangement proceeds via an isocyanate intermediate, favoring retention of configuration, while Hofmann rearrangement may involve partial racemization under basic conditions .
- Steric effects : Bulky substituents on the bicyclo[2.2.2]octane scaffold influence transition-state geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
